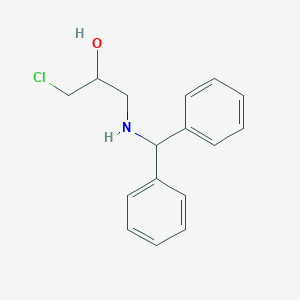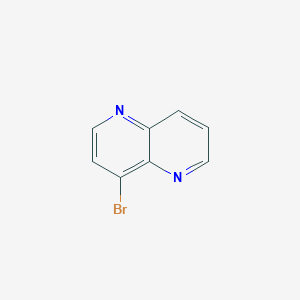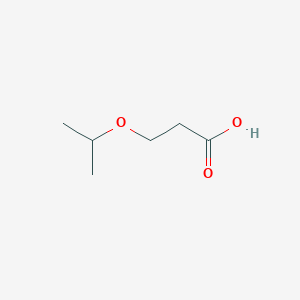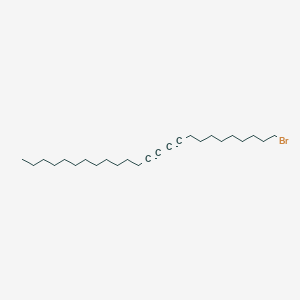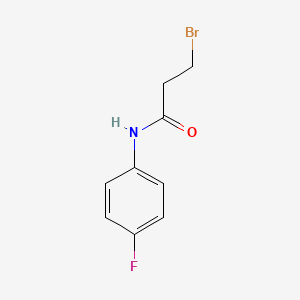
2-(4-Iodophenyl)propanoic acid
Übersicht
Beschreibung
“2-(4-Iodophenyl)propanoic acid” is a chemical compound that is a derivative of propanoic acid . It has a molecular weight of 276.07 .
Molecular Structure Analysis
The molecular structure of “2-(4-Iodophenyl)propanoic acid” consists of a propanoic acid group attached to an iodophenyl group . The InChI code for this compound is1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Iodophenyl)propanoic acid” include a melting point of 100-102°C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
- “2-(4-Iodophenyl)propanoic acid” has a molecular weight of 276.07 .
- It is stored at room temperature and comes in a physical form of powder .
- Its melting point is between 100-102 degrees Celsius .
- Propionic acid and its derivatives, including “2-(4-Iodophenyl)propanoic acid”, are considered “Generally Recognized As Safe” food additives .
- They are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .
- Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
Chemical Properties and Storage
Biological Production of Propionic Acid
- “2-(4-Iodophenyl)propanoic acid” has been used in the asymmetric synthesis of 2-arylpropanoic acids .
- This method involves the coupling of organic compounds in the presence of palladium with enantiopure 2-(3’-iodophenyl)propanoic and 2-(4’-iodophenyl)propanoic acids .
- This has been shown to be a general method for the synthesis of optically active arylpropanoic acids .
- The stereochemistry of (S)-2-(3’-Benzoylphenyl)propanoic acid (ketoprofen) and (S)-2-14’-(2"- methylpropyl)phenylpropanoic acid (ibuprofen) was controlled by a combination of Sharpless epoxidation followed by catalytic hydrogenolysis of the introduced benzylic epoxide oxygen bond .
- This method allowed for the synthesis of these compounds in high optical purity .
Asymmetric Synthesis of 2-Arylpropanoic Acids
Synthesis of Ketoprofen and Ibuprofen
In the pharmaceutical industry, propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPXUPUAZGKDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)



